2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)propanamide
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Overview
Description
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a cyclohexyl ring, an amino group, and an acetamido group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclohexyl ring: Starting from a suitable cyclohexane derivative, functional groups are introduced through substitution reactions.
Introduction of the amino group: Amination reactions are employed to introduce the amino group onto the cyclohexyl ring.
Acetamido group attachment: The acetamido group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride.
Final coupling: The final step involves coupling the cyclohexyl derivative with a propanamide derivative under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-((2S)-2-(N-methylacetamido)cyclohexyl)propanamide: Similar structure with a methyl group instead of an ethyl group.
2-Amino-N-((2S)-2-(N-ethylpropionamido)cyclohexyl)propanamide: Similar structure with a propionamido group instead of an acetamido group.
Uniqueness
2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C13H25N3O2 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-aminopropanamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-16(10(3)17)12-8-6-5-7-11(12)15-13(18)9(2)14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18) |
InChI Key |
XBWNRCVUZNTKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1NC(=O)C(C)N)C(=O)C |
Origin of Product |
United States |
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